molecular formula C16H12N6S B2528254 3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894061-16-6

3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2528254
CAS No.: 894061-16-6
M. Wt: 320.37
InChI Key: NKNVFNKZAOFFFL-UHFFFAOYSA-N
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Description

3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that features a unique combination of pyridine, triazole, and pyridazine rings

Mechanism of Action

The compound “3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine” is a type of triazolopyridazine, which is a class of compounds known for their diverse biological activities. Triazolopyridazines have been studied for their potential applications in various fields such as bioimaging , anti-counterfeiting , catalysis , and displays . They are known to exhibit excitation-dependent fluorescence and phosphorescence under ambient conditions .

The compound also contains pyridinyl groups, which are often used in drug design due to their ability to bind to various biological targets. Pyridinyl groups can participate in π–π stacking interactions and short C–H⋯N hydrogen bonds, which can influence the compound’s interaction with its targets .

The compound’s mode of action, biochemical pathways it affects, and its pharmacokinetics would depend on its specific structure and the biological targets it interacts with. These properties are usually determined through experimental studies.

Environmental factors such as temperature, pH, and the presence of other compounds can influence the compound’s action, efficacy, and stability. For example, the compound’s fluorescence and phosphorescence properties might be affected by the surrounding environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. This one-pot synthesis is efficient and operationally simple, providing access to the desired triazolopyridine derivatives at room temperature . The reaction conditions are tolerant to various functional groups, making it a versatile method for synthesizing a range of derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective measures for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites on the pyridine and triazole rings.

Common Reagents and Conditions

    Oxidation: Agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding amines or alcohols.

Scientific Research Applications

3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: The compound’s heterocyclic structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a building block for synthesizing more complex molecules and exploring new synthetic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-methylphosphonylated [1,2,4]triazolo[4,3-a]quinolines
  • 1-methylphosphonylated [1,2,4]triazolo[3,4-a]isoquinolines

Uniqueness

3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine stands out due to its specific combination of pyridine, triazole, and pyridazine rings, which confer unique chemical and biological properties. This distinct structure allows for diverse applications and makes it a valuable compound for further research and development.

Properties

IUPAC Name

6-pyridin-4-yl-3-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6S/c1-2-8-18-13(3-1)11-23-16-20-19-15-5-4-14(21-22(15)16)12-6-9-17-10-7-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNVFNKZAOFFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001327683
Record name 6-pyridin-4-yl-3-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001327683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816223
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

894061-16-6
Record name 6-pyridin-4-yl-3-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001327683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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